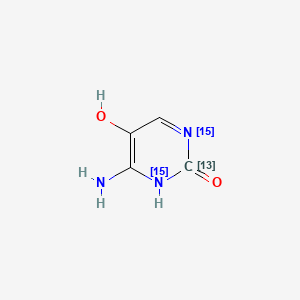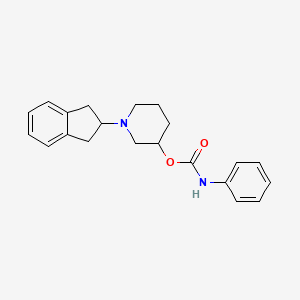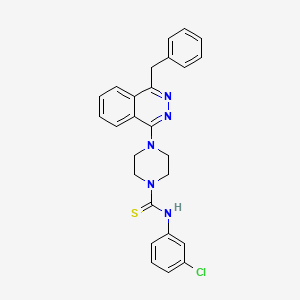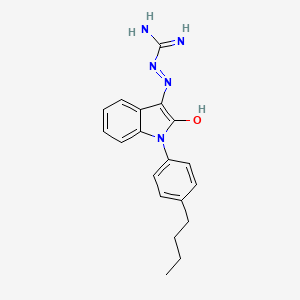
TrxR-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TrxR-IN-3 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme that plays a crucial role in cellular redox homeostasis. Thioredoxin reductase is involved in the reduction of thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange. This system is essential for maintaining the redox balance within cells and is implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TrxR-IN-3 typically involves multi-step organic synthesisCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
TrxR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
TrxR-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study redox reactions and enzyme inhibition.
Biology: Investigated for its role in modulating cellular redox states and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of assays and diagnostic tools for measuring thioredoxin reductase activity .
Mechanism of Action
TrxR-IN-3 exerts its effects by binding to the active site of thioredoxin reductase, thereby inhibiting its activity. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and a decrease in cellular reducing capacity. The molecular targets of this compound include the selenocysteine residue at the active site of thioredoxin reductase. The pathways involved in its mechanism of action include the redox signaling pathways and the regulation of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Auranofin: Another thioredoxin reductase inhibitor with similar mechanisms of action but different chemical structures.
S-250: A potent inhibitor of thioredoxin reductase with applications in cancer therapy.
Epigallocatechin-3-gallate (EGCG): A natural compound with inhibitory effects on thioredoxin reductase .
Uniqueness
TrxR-IN-3 is unique in its specific binding affinity and inhibitory potency against thioredoxin reductase. Unlike some other inhibitors, this compound has shown a higher selectivity for thioredoxin reductase, making it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C14H11F3O2 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(6E)-6-[[4-(trifluoromethoxy)phenyl]methylidene]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)18/h2,4-9H,1,3H2/b11-9+ |
InChI Key |
URYRNEUOPCZISV-PKNBQFBNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)OC(F)(F)F)/C(=O)C=C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
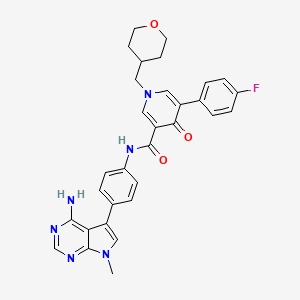



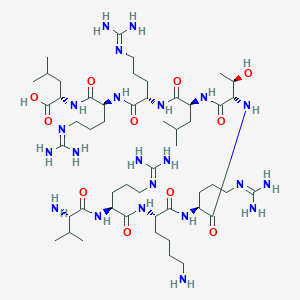

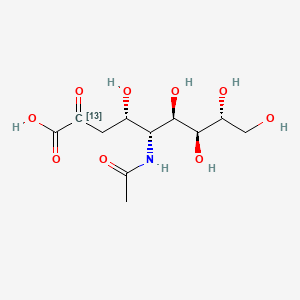

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)
